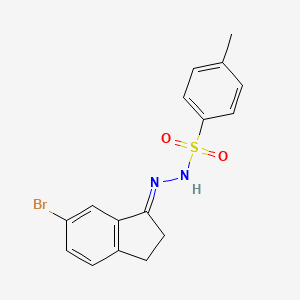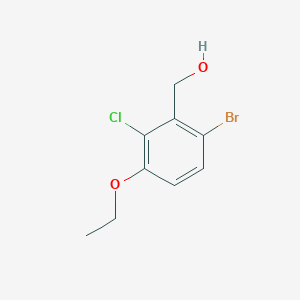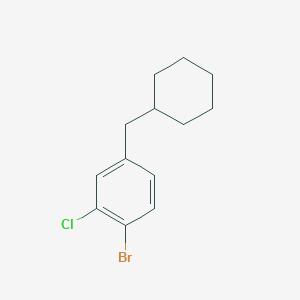
4,6-Dibromo-2-chloro-3-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibromo-2-chloro-3-fluorophenol is a chemical compound with the molecular formula C6H2Br2ClFO. It has a molecular weight of 304.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2Br2ClFO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid substance . Its average mass is 304.339 Da and its monoisotopic mass is 301.814484 Da .Mécanisme D'action
The mechanism of action of 4,6-Dibromo-2-chloro-3-fluorophenol is not yet fully understood. It is believed that this compound may interact with proteins and other molecules in the cell, altering their structure and function. It is also believed that this compound may interact with enzymes, modulating their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have found that this compound may have anti-inflammatory, antifungal, and antimicrobial properties. It has also been shown to inhibit the growth of certain cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,6-Dibromo-2-chloro-3-fluorophenol in laboratory experiments include its low cost, its availability, and its ability to be used as a reagent in a variety of reactions. The main limitation of using this compound in laboratory experiments is its toxicity. This compound should be handled with care and all safety precautions should be followed when working with this compound.
Orientations Futures
For research on 4,6-Dibromo-2-chloro-3-fluorophenol include further investigation of its biochemical and physiological effects, its mechanism of action, and its potential therapeutic applications. Additionally, further research is needed to explore the potential toxicity of this compound and to develop safer methods for its use in laboratory experiments. Other potential future directions include the development of new methods for the synthesis of this compound, the development of new applications for this compound, and the exploration of its potential uses in drug development.
Méthodes De Synthèse
4,6-Dibromo-2-chloro-3-fluorophenol can be synthesized by reacting chlorotoluene with bromine in the presence of a catalyst, such as a base, an acid, or a Lewis acid. The reaction proceeds via a radical mechanism and yields a mixture of this compound and other brominated products. The reaction can be optimized by varying the reaction conditions, such as temperature, reaction time, and catalyst type.
Applications De Recherche Scientifique
4,6-Dibromo-2-chloro-3-fluorophenol has been studied for its potential applications in biochemistry and physiology. It has been used as a reagent in the synthesis of other halogenated compounds, such as brominated polymers and brominated lipids. It has been used as a reactant in the synthesis of compounds with potential therapeutic applications, such as anti-inflammatory agents and antifungal agents.
Safety and Hazards
When handling 4,6-Dibromo-2-chloro-3-fluorophenol, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray. It should be used only outdoors or in a well-ventilated area. Eating, drinking, or smoking while using this product should be avoided. After handling, hands should be washed thoroughly. Protective gloves and eye/face protection should be worn .
Propriétés
IUPAC Name |
4,6-dibromo-2-chloro-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClFO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTPWXDTSLPSBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Cl)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290505.png)


![[S(R)]-N-((1S)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290520.png)
![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)-4'-methoxy[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290528.png)








